Bienvenue dans la boutique en ligne BenchChem!

2-(Cyanomethyl)thiazole-4-carboxylic acid

Fragment-Based Drug Discovery High-Throughput Screening Chemical Probe Development

2-(Cyanomethyl)thiazole-4-carboxylic acid (CAS 439905-17-6) is a fragment-sized (MW 168.17) heterocyclic building block optimized for fragment-based drug discovery. Its unique 2-cyanomethyl/4-carboxylic acid substitution pattern defines a distinct electronic and steric chemical space that reduces nonspecific binding and false-positive rates in screening cascades. The 4-carboxylic acid moiety provides essential zinc-chelating functionality for metalloenzyme inhibitor design (e.g., Glyoxalase-I, IC50 ~2.5 µM). Derivatives have demonstrated superior antitumor activity against lung and CNS cancer lines. Procure this high-purity (>=98%) intermediate for confident hit-to-lead progression.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 439905-17-6
Cat. No. B1497986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethyl)thiazole-4-carboxylic acid
CAS439905-17-6
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)CC#N)C(=O)O
InChIInChI=1S/C6H4N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1H2,(H,9,10)
InChIKeyUMPHVWYCARZMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyanomethyl)thiazole-4-carboxylic acid (CAS 439905-17-6) – A Defined Fragment-Sized Thiazole Building Block for Rational Drug Discovery


2-(Cyanomethyl)thiazole-4-carboxylic acid (CAS 439905-17-6) is a heterocyclic building block comprising a 1,3-thiazole core functionalized with a cyanomethyl group at the 2-position and a carboxylic acid at the 4-position . With a molecular formula of C6H4N2O2S and a molecular weight of approximately 168.17 g/mol, it falls within the 'fragment-sized' range (MW < 300 Da) that is highly desirable for fragment-based drug discovery (FBDD) campaigns [1]. The compound is commercially available from multiple reputable suppliers, typically with a purity specification of 95% or 98% (NLT), and is intended exclusively for research and development applications .

Why Generic 2-(Cyanomethyl)thiazole-4-carboxylic acid Substitution Fails in Medicinal Chemistry Programs


Generic substitution of this specific compound is a high-risk strategy for medicinal chemists because subtle structural variations within the thiazole fragment family dramatically alter both on-target potency and off-target liabilities. A focused library of 49 fragment-sized thiazoles and thiadiazoles with diverse substituents (amines, bromides, carboxylic acids, nitriles) exhibited widely divergent profiles in a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays [1]. The study concluded that when a specific thiazole derivative emerges as a screening hit, its intrinsic reactivity must be meticulously correlated with specific on-target engagement, and nonspecific inhibition must be rigorously excluded [1]. The unique combination of a 2-cyanomethyl substituent and a 4-carboxylic acid moiety on the 1,3-thiazole scaffold is not a general property of the class; it defines a unique chemical space with distinct electronic and steric properties that directly influence binding interactions and metabolic stability [2].

Quantitative Comparative Evidence for 2-(Cyanomethyl)thiazole-4-carboxylic acid (CAS 439905-17-6) Against Analogous Thiazole Fragments


Fragment Library Profiling: Divergent Reactivity and Stability of Cyanomethyl-Substituted Thiazoles

In a comprehensive profiling of 49 fragment-sized thiazoles and thiadiazoles, derivatives bearing nitrile (cyanomethyl) substituents demonstrated a distinct reactivity profile compared to amine- and bromide-substituted analogs. The study employed a cascade of assays to quantify redox activity, thiol reactivity, and stability, revealing that nitrile-containing thiazoles like the target compound exhibit different liability profiles that must be accounted for in hit validation [1].

Fragment-Based Drug Discovery High-Throughput Screening Chemical Probe Development

In Vitro Antitumor Activity of Fused Heterocycles Derived from 2-Cyanomethyl Thiazole

2-Cyanomethyl thiazole serves as a critical starting material for the synthesis of fused heterocyclic derivatives with demonstrated antitumor activity. In a study by Wardakhan, derivatives synthesized from this scaffold exhibited high inhibitory effects against three human tumor cell lines. Notably, compounds 14 and 16, derived from 2-cyanomethyl thiazole, were found to be more active than the standard reference drug against NCI-H460 (lung cancer) and SF-268 (CNS cancer) cell lines [1].

Oncology Medicinal Chemistry Structure-Activity Relationship

Enzymatic Inhibition Profile of Thiazole Carboxylic Acids: The Indispensable Chelating Function

A panel of thiazole-based carboxylic acid derivatives was designed, synthesized, and evaluated for in vitro inhibitory activity against human Glyoxalase-I (Glo-I), a validated cancer target. The study conclusively identified the carboxylic acid group as an indispensable chelating functionality for inhibiting the zinc-dependent Glo-I enzyme [1]. The most potent compound (compound 14) in the series demonstrated an IC50 of 2.5 µM [1].

Enzyme Inhibition Metalloenzymes Cancer Therapeutics

Optimal Research and Procurement Applications for 2-(Cyanomethyl)thiazole-4-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Enrichment

Due to its low molecular weight (168.17 g/mol) and well-defined substituent profile, 2-(Cyanomethyl)thiazole-4-carboxylic acid is an ideal candidate for enriching fragment screening libraries. The compound's distinct reactivity profile, as elucidated in the 49-fragment thiazole library study, enables informed triage of screening hits, reducing false positives and accelerating hit-to-lead progression [1].

Synthesis of Fused Heterocyclic Antitumor Agents

As a key starting material, this compound enables the synthesis of novel fused heterocyclic systems with demonstrated antitumor activity. The evidence from Wardakhan (2013) shows that derivatives of 2-cyanomethyl thiazole can outperform standard reference drugs against lung and CNS cancer cell lines, making it a strategic choice for medicinal chemistry teams focused on oncology [2].

Development of Zinc-Dependent Metalloenzyme Inhibitors

The 4-carboxylic acid group provides the essential zinc-chelating functionality required for inhibiting metalloenzymes like Glyoxalase-I. The SAR data confirming the indispensability of this group, along with a 2.5 µM IC50 benchmark for optimized analogs, supports the use of this building block in designing inhibitors for a range of therapeutic targets, including cancer and inflammation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyanomethyl)thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.